6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione
6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione
Brand Name:
Vulcanchem
CAS No.:
175205-44-4
VCID:
VC20912231
InChI:
InChI=1S/C10H9ClO3S/c1-6-4-9(12)8-5-7(11)2-3-10(8)15(6,13)14/h2-3,5-6H,4H2,1H3
SMILES:
CC1CC(=O)C2=C(S1(=O)=O)C=CC(=C2)Cl
Molecular Formula:
C10H9ClO3S
Molecular Weight:
244.69 g/mol
6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione
CAS No.: 175205-44-4
Cat. No.: VC20912231
Molecular Formula: C10H9ClO3S
Molecular Weight: 244.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175205-44-4 |
|---|---|
| Molecular Formula | C10H9ClO3S |
| Molecular Weight | 244.69 g/mol |
| IUPAC Name | 6-chloro-2-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
| Standard InChI | InChI=1S/C10H9ClO3S/c1-6-4-9(12)8-5-7(11)2-3-10(8)15(6,13)14/h2-3,5-6H,4H2,1H3 |
| Standard InChI Key | XYDOFTXQCQDRSV-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)C2=C(S1(=O)=O)C=CC(=C2)Cl |
| Canonical SMILES | CC1CC(=O)C2=C(S1(=O)=O)C=CC(=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator